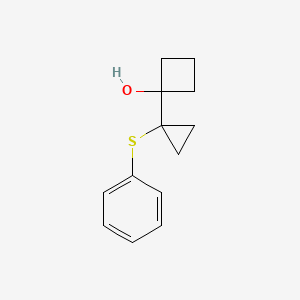

1-(1-(Phenylthio)cyclopropyl)cyclobutanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16OS |

|---|---|

Molecular Weight |

220.33 g/mol |

IUPAC Name |

1-(1-phenylsulfanylcyclopropyl)cyclobutan-1-ol |

InChI |

InChI=1S/C13H16OS/c14-12(7-4-8-12)13(9-10-13)15-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 |

InChI Key |

MWQBVMCKLGLRBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2(CC2)SC3=CC=CC=C3)O |

Origin of Product |

United States |

Theoretical Frameworks and Computational Investigations of Strained Ring Systems Relevant to 1 1 Phenylthio Cyclopropyl Cyclobutanol

Analysis of Ring Strain in Cyclopropane (B1198618) and Cyclobutane (B1203170) Units

Ring strain in cycloalkanes arises from a combination of factors that force the molecule into a higher energy state compared to an analogous open-chain, strain-free alkane. This strain is primarily a composite of angle strain and torsional strain.

Angle Strain Contributions in Small Ring Systems

Angle strain, also known as Baeyer strain, results from the deviation of bond angles within a cyclic molecule from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. libretexts.org In small rings like cyclopropane and cyclobutane, the geometric constraints necessitate significant deviations from this optimal angle, leading to a substantial increase in potential energy.

Cyclopropane, being a planar three-membered ring, has C-C-C bond angles of 60°. pressbooks.pub This severe compression from the ideal 109.5° results in significant angle strain, making it the most strained of all cycloalkanes. pressbooks.pub The carbon-carbon bonds in cyclopropane are consequently weakened compared to those in acyclic alkanes. pressbooks.pub

Cyclobutane is a four-membered ring that would have 90° bond angles if it were perfectly planar. libretexts.org While this is a less severe deviation from the tetrahedral ideal than in cyclopropane, it still represents a significant source of angle strain. libretexts.org However, to alleviate other forms of strain, cyclobutane adopts a non-planar, puckered conformation, which slightly reduces the C-C-C bond angles to about 88°. libretexts.orglumenlearning.com

| Cycloalkane | Ideal C-C-C Bond Angle (sp³) | Actual C-C-C Bond Angle | Total Ring Strain (kcal/mol) | Total Ring Strain (kJ/mol) |

|---|---|---|---|---|

| Cyclopropane | 109.5° | 60° | 27.5 | 115 |

| Cyclobutane | 109.5° | ~88° (puckered) | 26.4 | 110 |

Torsional Strain and Conformational Puckering of Cyclobutane

For cyclobutane, a planar conformation would lead to eight pairs of eclipsed C-H bonds, resulting in substantial torsional strain. lumenlearning.com To mitigate this, the cyclobutane ring adopts a puckered or "butterfly" conformation. lumenlearning.comkhanacademy.org In this non-planar arrangement, one carbon atom is bent out of the plane of the other three by about 25°. libretexts.orglumenlearning.com This puckering slightly increases the angle strain but effectively reduces the torsional strain by moving the C-H bonds away from a fully eclipsed arrangement. libretexts.orglumenlearning.com This balance between increased angle strain and decreased torsional strain results in the minimum energy conformation for the cyclobutane ring. pressbooks.pub

Hybridization Effects on Carbon-Carbon and Carbon-Hydrogen Bonds in Cyclopropane and Cyclobutane

The severe angle constraints in small rings lead to a rehybridization of the carbon atomic orbitals. In a typical alkane, carbon is sp³ hybridized, with four equivalent orbitals forming bonds with angles of approximately 109.5°. However, this is not tenable in cyclopropane.

To accommodate the 60° bond angles, the carbon-carbon bonds in cyclopropane utilize orbitals with more p-character than a standard sp³ orbital. numberanalytics.com This increased p-character allows for the formation of "bent bonds" where the orbital overlap does not lie directly along the internuclear axis. pressbooks.pub Consequently, the orbitals forming the carbon-hydrogen bonds have a greater degree of s-character. numberanalytics.com Based on NMR experiments, it has been suggested that the C-H bonds in cyclopropane have approximately 33% s-character, while the C-C bonds have about 17% s-character. masterorganicchemistry.com This is a significant deviation from the 25% s-character of a standard sp³ orbital. The increased s-character in the C-H bonds makes them stronger and shorter. stackexchange.com

In cyclobutane, the deviation from ideal tetrahedral geometry is less extreme than in cyclopropane, and thus the rehybridization effects are less pronounced but still present. stackexchange.com The bonding in cyclobutane can be described as intermediate between that of cyclopropane and a strain-free alkane.

| Compound | Bond | Approximate s-character (%) | Implication |

|---|---|---|---|

| Cyclopropane | C-C | ~17% | Weaker, "bent" bonds with increased p-character |

| C-H | ~33% | Shorter, stronger bonds | |

| Cyclobutane | C-C | Slightly less than 25% | Hybridization is intermediate between cyclopropane and alkanes |

| C-H | Slightly more than 25% |

Quantum Chemical Calculations of Molecular Stability and Reactivity Profiles

Computational chemistry provides powerful tools for quantifying the energetic consequences of ring strain and for exploring the reaction pathways of strained molecules. numberanalytics.com Quantum chemical calculations, in particular, offer a detailed understanding of the electronic structure and can be used to predict molecular stability and reactivity with a high degree of accuracy. numberanalytics.com

Computational Methodologies for Strain Energy Determination

The strain energy of a cyclic molecule is typically determined by comparing its heat of formation with that of a hypothetical strain-free reference compound. numberanalytics.com Several computational approaches are employed to calculate this value.

One common method involves the use of isodesmic reactions. masterorganicchemistry.com These are hypothetical reactions in which the number and types of bonds are conserved on both the reactant and product sides. By computationally determining the enthalpy change of such a reaction, where the strained ring is a reactant and strain-free acyclic molecules are products, the strain energy can be isolated.

Another approach is to calculate the heat of combustion per CH₂ group. masterorganicchemistry.com By comparing the calculated heat of combustion of a cycloalkane to that of a long, strain-free n-alkane (which has a relatively constant heat of combustion per CH₂ group), the excess energy due to strain can be determined. masterorganicchemistry.com

Modern computational methods like Density Functional Theory (DFT) and high-level ab initio molecular orbital theories (e.g., CBS-QB3) are widely used to calculate the energies of molecules and, consequently, their strain energies. numberanalytics.comarxiv.org These methods provide a robust framework for quantifying the destabilization due to ring strain. numberanalytics.com

| Computational Method | Description | Key Feature |

|---|---|---|

| Isodesmic Reactions | Hypothetical reactions with conserved bond types to isolate strain energy. | Effective cancellation of systematic errors in calculations. |

| Heats of Combustion per CH₂ | Comparison of the calculated heat of combustion of the cycloalkane to a strain-free reference. | Provides a direct link to thermochemical data. |

| Ab initio and DFT Methods | Direct calculation of molecular energies to determine heats of formation and reaction enthalpies. | High accuracy and detailed electronic structure information. |

Theoretical Predictions of Reaction Pathways and Transition States

Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions involving strained rings. rsc.org By locating and characterizing stationary points—reactants, products, intermediates, and transition states—the entire reaction pathway can be elucidated. rsc.org The relief of ring strain is a powerful thermodynamic driving force for many reactions of cyclopropanes and cyclobutanes. masterorganicchemistry.com

For instance, theoretical studies on the ring-opening of cyclopropane have provided detailed insights into the reaction mechanism. researchgate.net Computational methods can be used to calculate the activation energies for different possible pathways, thereby predicting the most favorable reaction conditions and the likely products. researchgate.net The geometry of the transition state can be optimized, revealing the nature of bond breaking and bond forming at the pinnacle of the reaction energy barrier.

Similarly, computational investigations into reactions of cyclobutane derivatives, such as the thermal cleavage to form two ethylene (B1197577) molecules, have been instrumental in understanding the underlying mechanisms. arxiv.org These studies often explore the intermediacy of diradical species and the stereochemical outcomes of the reaction, which are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org The ability to computationally model these complex processes allows for the prediction of reaction outcomes and the rational design of new synthetic methodologies. rsc.org

Delocalized Bonding Characteristics in Cyclopropane and Cyclobutane Rings

The small ring systems of cyclopropane and cyclobutane, integral to the structure of 1-(1-(Phenylthio)cyclopropyl)cyclobutanol, exhibit unique electronic structures due to significant ring strain. This strain forces the bond angles to deviate substantially from the ideal sp³ tetrahedral angle of 109.5°, leading to unconventional bonding characteristics that can be described as delocalized. masterorganicchemistry.comlibretexts.orgwikipedia.org While both molecules have similarly high ring strain energies, their electronic delocalization and resulting reactivity are notably different. nih.govacs.org

The concept of delocalized bonding in these saturated rings is explained by theoretical frameworks that move beyond simple sigma (σ) bond representations. These models, supported by computational investigations, are crucial for understanding the distinct properties and reactivity of these strained systems.

Cyclopropane: A System of Bent Bonds and Quasi-π Character

The C-C-C bond angles in the planar cyclopropane ring are constrained to 60°, a severe deviation from the ideal 109.5°. wikipedia.orglibretexts.org This geometric constraint makes standard sp³ hybridization unfavorable. To account for this, two primary models have been proposed: the Coulson-Moffitt (bent bond) model and the Walsh orbital model.

The Coulson-Moffitt "Bent Bond" Model: This model proposes that the carbon atoms utilize hybrid orbitals with increased p-character for the C-C bonds to accommodate the small ring structure. wikipedia.orgwiley.com This rehybridization, sometimes described as sp⁵, results in the maximum electron density of the C-C bonds lying outside the direct internuclear axis, creating what are known as "bent" or "banana" bonds. wikipedia.orgchemistrysteps.com A direct consequence is that the C-H bonds gain more s-character, making them shorter and stronger. wiley.comresearchgate.net The interorbital angle in cyclopropane is approximately 104°, which is a significant deviation from the 60° internuclear angle. wikipedia.orgchemistrysteps.com This model successfully explains the high reactivity of the cyclopropane ring, as the poor orbital overlap in the bent C-C bonds makes them weaker (bond dissociation energy of ~65 kcal/mol) than typical C-C bonds (~80-85 kcal/mol) and susceptible to ring-opening reactions. masterorganicchemistry.com

The Walsh Orbital Model: This alternative model describes the bonding in cyclopropane by assuming sp² hybridization for the carbon atoms. bluffton.eduresearchgate.net Two sp² orbitals from each carbon form σ bonds with hydrogen atoms. The remaining sp² hybrid orbital from each carbon is directed towards the center of the ring, and the three p-orbitals are oriented tangentially in the plane of the ring. The combination of these orbitals leads to a set of molecular orbitals where the highest occupied molecular orbitals (HOMOs) have π-like character. researchgate.netresearchgate.net This "quasi-π" system, or σ-aromaticity, is used to explain some of the unique chemical properties of cyclopropane, such as its ability to undergo addition reactions, a characteristic typically associated with alkenes. bluffton.edupharmaguideline.com Computational studies investigating ring currents have provided some support for this aromatic-like character. acs.org

Research has shown that enhanced electronic delocalization within the three-membered ring leads to lower energy transition states in reactions, an effect distinct from simple strain release. nih.govacs.org This delocalization is facilitated by geminal σ → σ* hyperconjugation, which is substantial in three-membered rings but negligible in four-membered rings due to geometric and symmetry constraints. nih.govacs.org

| Parameter | Value | Reference |

|---|---|---|

| C-C-C Bond Angle | 60° | wikipedia.org |

| C-C Bond Length | 151 pm | wikipedia.org |

| Interorbital Angle | ~104° | wikipedia.org |

| C-C Bond Hybridization (approx.) | sp⁵ (17% s-character) | masterorganicchemistry.comwikipedia.org |

| C-H Bond Hybridization (approx.) | sp² (33% s-character) | masterorganicchemistry.com |

| Ring Strain Energy | ~27.6-29 kcal/mol (115 kJ/mol) | masterorganicchemistry.comwikipedia.orglibretexts.org |

Cyclobutane: Puckering and Reduced Delocalization

Cyclobutane, with internal bond angles of 90° in a planar conformation, also experiences significant angle strain, though less severe than in cyclopropane. libretexts.orglibretexts.org If the molecule were perfectly planar, it would suffer from substantial torsional strain due to the eclipsing of all eight C-H bonds. libretexts.org To alleviate this, cyclobutane adopts a non-planar, puckered or "butterfly" conformation. libretexts.orglibretexts.org This puckering reduces the torsional strain but slightly increases the angle strain, with the C-C-C bond angles decreasing to about 88°. wikipedia.orglibretexts.org The dihedral angle of this puckered ring is approximately 20-25°. libretexts.orgcaltech.edu

| Parameter | Value | Reference |

|---|---|---|

| C-C-C Bond Angle (Puckered) | ~88° | wikipedia.orglibretexts.org |

| C-C Bond Length | ~155-157 pm | caltech.edu |

| Dihedral Angle | ~20-25° | libretexts.orgcaltech.edu |

| Ring Strain Energy | ~26.3-26.9 kcal/mol (110 kJ/mol) | masterorganicchemistry.comlibretexts.org |

Reaction Mechanisms and Chemical Transformations of 1 1 Phenylthio Cyclopropyl Cyclobutanol and Analogous Systems

Mechanistic Investigations of Ring Opening and Rearrangement Processes

The presence of two strained rings in 1-(1-(phenylthio)cyclopropyl)cyclobutanol makes it a prime candidate for a variety of rearrangement and ring-opening reactions. These transformations are often driven by the release of ring strain, which is approximately 26 kcal/mol for a cyclobutane (B1203170) ring and 27.5 kcal/mol for a cyclopropane (B1198618) ring.

Pathways Involving Cyclobutane Ring Cleavage

The cleavage of the cyclobutane ring in cyclobutanol (B46151) systems can proceed through several mechanistic pathways, often facilitated by transition metals or oxidative conditions. One common mechanism is β-carbon elimination from a metal alkoxide intermediate. nih.govresearchgate.net In the context of this compound, a transition metal catalyst, such as iridium or palladium, could coordinate to the hydroxyl group. nih.govacs.org This is followed by oxidative addition into the O-H bond, forming a metal alkoxide. Subsequent β-carbon elimination would lead to the cleavage of one of the C-C bonds of the cyclobutane ring, resulting in a ring-opened ketone. nih.gov The regioselectivity of this cleavage would be influenced by the substituents on the cyclobutane ring and the nature of the metal catalyst.

Oxidative cleavage provides another route to cyclobutane ring opening. kyoto-u.ac.jp Reagents like phenyliodine diacetate (PIDA) or hypochlorous acid can induce the β-cleavage of the cyclobutanol. kyoto-u.ac.jp This process is thought to proceed via a tertiary cationic intermediate, formed by the selective cleavage of a C-C bond, driven by the release of ring strain. kyoto-u.ac.jp For aryl-fused bicyclo[4.2.0]octanols, this oxidative cleavage leads to the formation of dihydrofuran-containing polycyclic aromatic compounds. kyoto-u.ac.jp

Mechanochemical methods have also been shown to induce the [2+2] cycloreversion of cyclobutane mechanophores. nih.gov This process, which can be initiated by ultrasound, proceeds through a sequential bond-breaking process involving a 1,4-diradical intermediate rather than a concerted mechanism. nih.gov

Table 1: Mechanistic Pathways for Cyclobutane Ring Cleavage | Mechanistic Pathway | Key Intermediates | Driving Force | Typical Reagents/Conditions | | :--- | :--- | :--- | :--- | | β-Carbon Elimination | Metal alkoxide | Release of ring strain | Transition metals (Ir, Pd, Rh) nih.govacs.org | | Oxidative Cleavage | Tertiary carbocation | Release of ring strain | PIDA, Hypochlorous acid kyoto-u.ac.jp | | Mechanochemical Cycloreversion | 1,4-diradical | Mechanical force (ultrasound) nih.gov |

Cyclopropyl-Cyclobutane Ring Expansions

Ring expansion reactions involving cyclopropyl (B3062369) and cyclobutyl systems are well-documented and are typically driven by the formation of more stable carbocyclic frameworks. chemistrysteps.com In systems analogous to this compound, the formation of a carbocation adjacent to the cyclopropane ring can initiate a ring expansion. For instance, a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes proceeds through a cyclopropylcarbinyl cation that undergoes ring expansion to form a cyclobutyl cation. nih.gov The regioselectivity of this expansion is governed by the formation of the more stable carbocation intermediate. nih.gov

The Demyanov ring expansion, which involves the diazotization of aminocyclobutanes, leads to the formation of a secondary carbocation that can rearrange to a more stable carbocation, ultimately resulting in a mixture of cyclobutanol and hydroxymethylcyclopropane products. wikipedia.org While not directly applicable to the title compound, this illustrates the general principle of carbocation-mediated ring expansions and contractions.

The Buchner ring expansion provides another example of a cyclopropane-based ring expansion, where a cyclopropane-containing bicyclic intermediate opens to form a larger ring, such as the conversion of arenes to cycloheptatrienes. wikipedia.org The direction of ring opening in these reactions can be influenced by the presence of electron-withdrawing groups. wikipedia.org

Role of Carbocation Intermediates in Rearrangements

Carbocation intermediates play a central role in the rearrangement reactions of strained-ring systems. libretexts.orgmasterorganicchemistry.comuregina.ca The formation of a carbocation, for example, by the protonation of the hydroxyl group in this compound followed by the loss of water, would generate a highly reactive species prone to rearrangement.

The stability of carbocations follows the order: tertiary > secondary > primary. Consequently, a less stable carbocation will readily rearrange to a more stable one via a hydride or alkyl shift. libretexts.orgmasterorganicchemistry.com In the case of the carbocation derived from this compound, several rearrangement pathways are plausible. A 1,2-alkyl shift involving the migration of one of the cyclobutane carbons could lead to a ring-expanded cyclopentyl cation. chemistrysteps.commasterorganicchemistry.com

Cyclopropylcarbinyl cations are a particularly interesting class of carbocation intermediates that are known to undergo rapid rearrangements. chemrxiv.orgbeilstein-journals.org These cations can exist in equilibrium with homoallylic cations and bicyclobutonium structures, although the latter are often high-energy transition states. chemrxiv.org The nature of the substituents on the cyclopropylcarbinyl system can significantly influence the relative energies of these intermediates and the activation barriers for their interconversion, thereby affecting the stereospecificity of subsequent reactions. chemrxiv.org For instance, phenyl-substituted cyclopropylcarbinyl systems have been shown to lead to a loss of stereoselectivity due to competitive rearrangements through various carbocation intermediates. chemrxiv.org

Radical-Mediated Transformations of Strained Rings

In addition to cationic pathways, radical-mediated transformations can also lead to the opening of strained rings. The ring-opening of cyclobutanols can be induced by reagents such as silver (Ag) and manganese (Mn) via homolytic C-C bond cleavage, proceeding through radical intermediates. nih.gov

Mechanochemical approaches provide another avenue for radical-mediated transformations. The application of mechanical force, such as through ultrasound, to polymers containing cyclobutane mechanophores can lead to the homolytic cleavage of a C-C bond, generating a 1,4-diradical intermediate. nih.gov This diradical can then undergo further reactions, such as rearrangement or reaction with other species. The stereochemistry of the products formed in these mechanochemical reactions provides evidence for a non-concerted, stepwise mechanism involving these diradical intermediates. nih.gov

Functional Group Interconversions on the Cyclobutanol and Cyclopropyl Moieties

The hydroxyl group of the cyclobutanol moiety and the phenylthio group on the cyclopropyl ring are key functional handles that can be manipulated to create a variety of derivatives.

Transformations Involving the Hydroxyl Group of Cyclobutanols

The hydroxyl group of this compound can undergo a range of typical alcohol reactions, including oxidation, reduction, and substitution. imperial.ac.uksolubilityofthings.comub.eduvanderbilt.eduslideshare.net

Oxidation of the tertiary alcohol would require cleavage of a C-C bond. However, if we consider analogous secondary cyclobutanols, they can be oxidized to the corresponding cyclobutanones using a variety of reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. imperial.ac.uksolubilityofthings.com

Substitution of the hydroxyl group can be achieved by first converting it into a better leaving group, such as a tosylate or mesylate. ub.eduvanderbilt.edu Treatment with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding sulfonate ester. This can then be displaced by a variety of nucleophiles in an SN2 reaction to introduce new functional groups. ub.eduvanderbilt.edu Direct conversion of the alcohol to an alkyl halide can also be accomplished using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu

In the context of Lewis acid catalysis, the hydroxyl group can act as a leaving group after protonation, initiating the carbocation-mediated rearrangements discussed previously. nih.gov

Table 2: Selected Functional Group Interconversions of the Hydroxyl Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Conversion to Sulfonate Ester | Tosyl chloride, pyridine | Tosylate |

| Conversion to Alkyl Halide | Thionyl chloride | Chloride |

| Conversion to Alkyl Halide | Phosphorus tribromide | Bromide |

Reactions of the Phenylthio Moiety (e.g., oxidation to sulfoxide (B87167)/sulfone)

The phenylthio group in cyclopropyl systems is readily susceptible to oxidation, allowing for the selective formation of corresponding sulfoxides and sulfones. These transformations are significant as they introduce new functional groups that can modulate the electronic properties and steric environment of the molecule, opening avenues for further synthetic diversification.

Detailed studies on analogous arylthiocyclopropyl carbonyl compounds have demonstrated that this oxidation can be controlled to selectively yield either the sulfoxide or the sulfone, depending on the choice of oxidant and reaction conditions. For the synthesis of the sulfoxide, reagents such as tert-butyl hydroperoxide are effective. Conversely, the use of a stronger oxidizing agent, such as two equivalents of meta-chloroperbenzoic acid (m-CPBA), leads to the formation of the sulfone in high yield. organic-chemistry.org These reactions are typically efficient, proceeding cleanly under mild conditions. researchgate.netmdpi.com

For instance, the oxidation of a cyclopropyl carbaldehyde bearing a phenylthio group can be precisely controlled. Reaction with tert-butyl hydroperoxide in the presence of N-(1H-tetrazol-5-yl)benzamide results in the corresponding sulfoxide in 95% yield. To obtain the sulfone, the same starting material is treated with m-CPBA at 0 °C, affording the product in 98% yield.

| Starting Material | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Arylthiocyclopropyl Carbaldehyde | t-Butyl Hydroperoxide (t-BuOOH) | Aryl-sulfinyl-cyclopropyl Carbaldehyde | 95 |

| Arylthiocyclopropyl Carbaldehyde | meta-Chloroperbenzoic Acid (m-CPBA) | Aryl-sulfonyl-cyclopropyl Carbaldehyde | 98 |

Regio- and Stereoselectivity in Reactions of the Compound Class

The reactivity of this compound and its analogs is profoundly influenced by the interplay of the strained cyclopropyl and cyclobutyl rings. Reactions often proceed through carbocationic intermediates, such as the cyclopropylcarbinyl cation, which are known for their propensity to undergo complex skeletal rearrangements. nih.govresearchgate.netrsc.org The outcome of these reactions—whether they result in ring expansion, ring contraction, or preservation of the original framework—is a matter of delicate regiochemical control. researchgate.netwikipedia.orgencyclopedia.pubyoutube.com

For example, acid-catalyzed reactions of related 2-hydroxycyclobutanones with thiols can lead to different products depending on the substrate's structure. This demonstrates a tandem process involving nucleophilic addition, followed by either a C4-C3 ring-contraction to yield cyclopropyl ketone adducts or a C3-C4 ring expansion. The migratory aptitude of the substituents plays a crucial role in directing the reaction pathway, highlighting the regioselectivity inherent in these systems.

Furthermore, reactions involving this compound class have been shown to proceed with high levels of stereoselectivity. In photocatalytic [3+2] cycloaddition reactions of aryl cyclopropyl ketones, the presence of an α-substituent has been found to enhance both the efficiency and the stereoselectivity of the process. nih.gov Specifically, α-substituted thioesters have been noted to be particularly diastereoselective. nih.gov This stereocontrol is critical for the synthesis of complex molecular architectures with well-defined three-dimensional structures. The ability to direct the formation of a single diastereomer is consistent with the intermediacy of a ring-opened radical anion where the initial stereochemistry of the cyclopropane is lost, allowing for a highly controlled cycloaddition. nih.gov Asymmetric catalysis has also been successfully applied, using chiral Brønsted acids to orchestrate enantioselective rearrangements of cyclopropylcarbinol substrates, mimicking enzymatic processes. nih.gov

| Reaction Type | Substrate Class | Key Feature | Observed Selectivity |

|---|---|---|---|

| Acid-Catalyzed Rearrangement | 2-Hydroxycyclobutanones | Substituent-dependent ring-contraction vs. ring-expansion | High Regioselectivity |

| Photocatalytic [3+2] Cycloaddition | Aryl Cyclopropyl Ketones | Formation of tricyclic cycloadducts from substrates with initial diastereomeric mixture | Single Diastereomer Formed |

| Asymmetric Rearrangement | Prochiral Cyclopropylcarbinols | Desymmetrization via nucleophilic attack catalyzed by a chiral anion | Excellent Enantioselectivity (up to 99% ee) nih.gov |

Spectroscopic Methodologies for Structural and Mechanistic Analysis of 1 1 Phenylthio Cyclopropyl Cyclobutanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Advanced NMR spectroscopy is the cornerstone for the unambiguous structural determination of 1-(1-(phenylthio)cyclopropyl)cyclobutanol in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the precise assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial relationships between different parts of the molecule.

The ¹H and ¹³C NMR spectra provide distinct signatures for the strained cyclopropane (B1198618) and cyclobutane (B1203170) rings. The methylene (B1212753) protons of the cyclopropyl (B3062369) ring are expected to appear as complex multiplets in the high-field region of the ¹H NMR spectrum, typically between 0.50 and 1.80 ppm, due to geminal and cis/trans vicinal couplings. nih.govresearchgate.net In related systems like 1-(phenylthio)cyclopropanecarbaldehyde, these protons appear as multiplets around 1.46-1.75 ppm. nih.gov The corresponding cyclopropyl carbons are also shielded, with chemical shifts anticipated in the range of 15-30 ppm in the ¹³C NMR spectrum. nih.gov

The cyclobutanol (B46151) ring presents a different set of signals. The protons on the cyclobutane ring would likely resonate between 1.5 and 2.5 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The carbinol carbon (the carbon atom bearing the hydroxyl group) is a key diagnostic signal in the ¹³C NMR spectrum, expected to resonate in the downfield region, typically between 65 and 80 ppm. The quaternary carbon atom shared by both rings and bonded to the sulfur atom is also a significant feature, with an anticipated chemical shift in the range of 30-50 ppm.

| Group | ¹H NMR Chemical Shift (δ, ppm) (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |

| Cyclopropane CH₂ | 0.50 - 1.80 (m) | 15 - 30 |

| Cyclobutane CH₂ | 1.50 - 2.50 (m) | 20 - 40 |

| C-OH (Carbon) | - | 65 - 80 |

| C-OH (Proton) | Variable (br s) | - |

| Quaternary C-S | - | 30 - 50 |

Predicted NMR data based on characteristic shifts for cyclopropyl, cyclobutanol, and related thioether compounds.

The phenylthio group exerts significant electronic effects that are readily observable by NMR. The aromatic protons of the phenyl ring typically appear in the range of 7.10-7.50 ppm. nih.gov The exact chemical shifts and multiplicity depend on the substitution pattern and the electronic environment. In ¹³C NMR, the aromatic carbons display signals between 125 and 140 ppm. nih.govunica.it The ipso-carbon (the carbon directly attached to the sulfur atom) is often found at a distinct chemical shift compared to the other aromatic carbons, providing a useful diagnostic peak. The sulfur atom's influence extends to the adjacent quaternary carbon, causing a downfield shift compared to an unsubstituted analog.

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes. ksu.edu.sa

The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. spectrabase.com The C-H stretching vibrations of the aliphatic cyclopropane and cyclobutane rings would appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the phenyl group are typically observed just above 3000 cm⁻¹. unica.it

Fingerprint region analysis is crucial for identifying skeletal vibrations. The C-O stretching vibration of the secondary alcohol is expected to produce a moderate to strong band around 1050-1150 cm⁻¹. The presence of the phenylthio group would give rise to vibrations associated with the C-S bond, typically in the 600-800 cm⁻¹ region, as well as characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ range. unica.it Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar C-C and C-S bonds, making it a valuable tool for analyzing the carbocyclic and phenylthio moieties. ksu.edu.sa In studies of related compounds, carbonyl functional groups show strong signals, such as at 1776 cm⁻¹ for a cyclobutanone (B123998), which would be absent in the target molecule and replaced by the characteristic alcohol bands. unica.it

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Alcohol C-O | Stretch | 1050 - 1150 | Medium to Strong |

| Phenyl C-S | Stretch | 600 - 800 | Weak to Medium |

Expected vibrational frequencies based on standard correlation tables and data from analogous structures. unica.itspectrabase.com

Mass Spectrometry for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₆OS). unica.it

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation patterns that can provide further structural confirmation. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through several pathways. Common fragmentation patterns for thioethers involve cleavage of the carbon-sulfur bond. youtube.comyoutube.com Cleavage of the strained cyclobutane and cyclopropane rings is also a probable fragmentation route. Key fragmentation pathways could include:

Loss of a water molecule (H₂O) from the alcohol.

Alpha-cleavage adjacent to the hydroxyl group, leading to the opening of the cyclobutane ring.

Cleavage of the C-S bond to generate a thiophenol radical or cation and a corresponding carbocation.

Rearrangement and fragmentation of the cyclopropyl and cyclobutyl rings.

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | C₁₃H₁₆OS⁺ | 220.09 | Molecular Ion |

| [M - H₂O]⁺ | C₁₃H₁₄S⁺ | 202.08 | Loss of water |

| [M - C₄H₇O]⁺ | C₉H₉S⁺ | 149.04 | Cleavage of the cyclobutanol moiety |

| [C₆H₅S]⁺ | C₆H₅S⁺ | 109.01 | Phenylthio cation |

Table of plausible mass spectrometry fragments and their calculated mass-to-charge ratios (m/z).

X-ray Crystallography for Solid-State Structural Characterization of Related Systems

While a crystal structure for this compound itself may not be readily available, X-ray crystallography of related compounds provides invaluable information about bond lengths, bond angles, and solid-state packing. nih.govcaltech.edu Studies on cyclobutanol have shown that in the solid state, molecules are organized into hydrogen-bonded chains. ed.ac.ukresearchgate.net At low temperatures, cyclobutanol crystallizes in the Aba2 space group, forming pseudo-threefold hydrogen-bonded molecular catemers. ed.ac.ukresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.